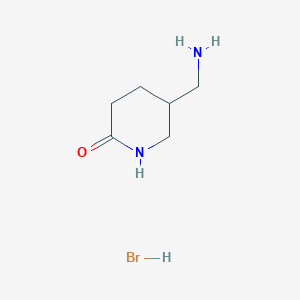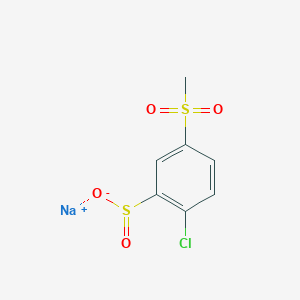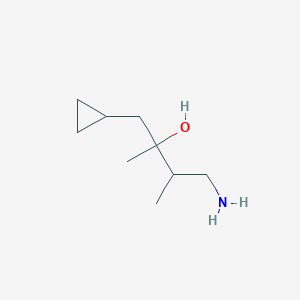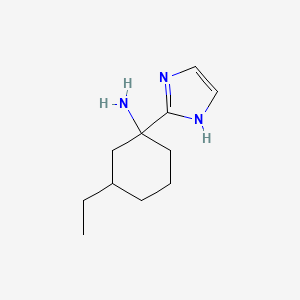
2-Chloro-4-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is a colorless to light yellow liquid, commonly used as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylphenyl chloroformate typically involves the reaction of 2-chloro-4-methylphenol with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction scheme is as follows:
2-Chloro-4-methylphenol+Phosgene→2-Chloro-4-methylphenyl chloroformate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a closed system to prevent the release of phosgene gas. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-methylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the presence of a base to absorb HCl.
Alcohols: React under mild conditions to form esters.
Carboxylic Acids: React in the presence of a base to form mixed anhydrides.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methylphenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: Used to introduce protective groups in organic molecules.
Pharmaceutical Research: Employed in the synthesis of drug intermediates.
Biochemical Studies: Utilized in the derivatization of amino acids and peptides for analysis.
Industrial Chemistry: Used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and carboxylic acids, which react to form carbamates, esters, and anhydrides, respectively. The pathways involved are primarily substitution and esterification reactions.
Vergleich Mit ähnlichen Verbindungen
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Comparison: 2-Chloro-4-methylphenyl chloroformate is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other chloroformates. For instance, methyl chloroformate and ethyl chloroformate lack the aromatic ring, making them less reactive in certain nucleophilic substitution reactions. Phenyl chloroformate, while similar, does not have the additional methyl group, which can influence the steric and electronic properties of the compound.
Eigenschaften
Molekularformel |
C8H6Cl2O2 |
|---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
(2-chloro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
UABGOAMPPIPDQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


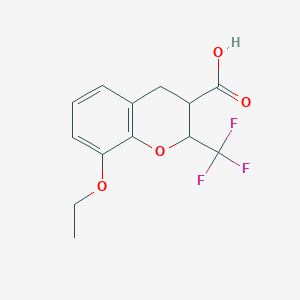
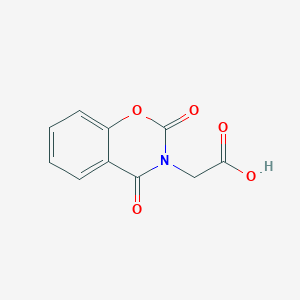
![1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13226882.png)
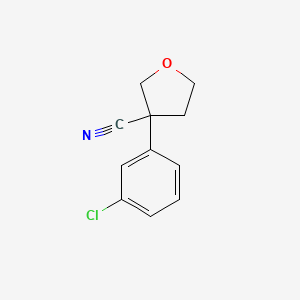
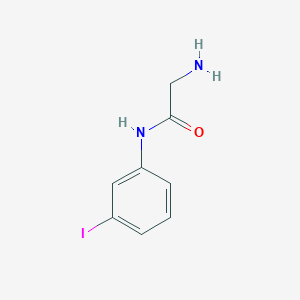
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226891.png)
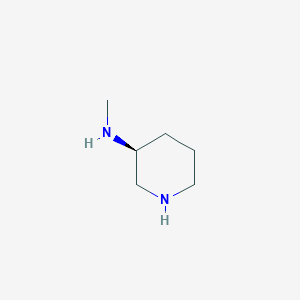
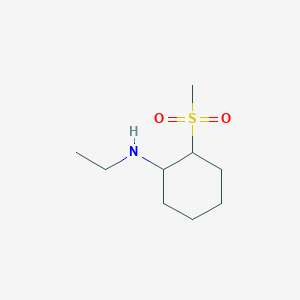
![2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
